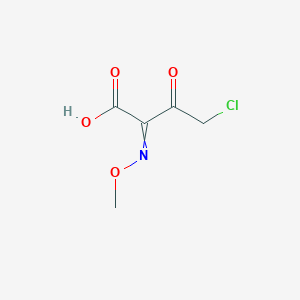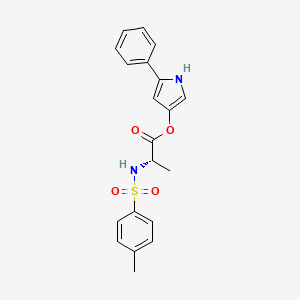![molecular formula C₁₃H₁₈ClNO₃ B1141782 3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride CAS No. 444565-47-3](/img/structure/B1141782.png)
3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride is a chemical compound of significant interest in various scientific fields. Its unique molecular structure and properties make it a subject of extensive research and analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes. For instance, a study by (Selič, Grdadolnik, & Stanovnik, 1997) describes the preparation of a similar compound in three steps from corresponding acetoacetic esters.
Molecular Structure Analysis
The molecular structure is characterized using techniques like X-ray crystallography and spectroscopy. For example, (Venkatesan et al., 2016) used X-ray crystallography and quantum chemical calculations for structural investigation of a related compound.
Chemical Reactions and Properties
Compounds like 3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride exhibit unique chemical reactions. For instance, (Ali et al., 2019) studied the chemical reactivity of a similar compound with various phosphorus reagents, yielding diverse products.
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are critical. For instance, (Kumar et al., 2017) analyzed the crystal structure of a related compound, revealing insights into its physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are essential for understanding these compounds. For example, (Kotteswaran, Senthil Pandian, & Ramasamy, 2016) synthesized a similar compound and analyzed its electronic properties using various spectroscopic methods.
科学的研究の応用
Mechanistic Insights into Chemical Reactions
One area of research focuses on understanding the mechanisms of chemical reactions involving similar compounds. For instance, studies on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds provide insights into reaction mechanisms that could be relevant for compounds with similar structural features. Such research elucidates the significance of the presence of specific functional groups and their impact on reaction pathways, highlighting the complex nature of chemical transformations these compounds undergo (Yokoyama, 2015).
Applications in Medical Imaging
Another significant application is in the development of imaging ligands for medical diagnostics. Research into amyloid imaging ligands, for example, involves compounds that can measure amyloid in vivo in the brain of patients with Alzheimer's disease. This has led to breakthroughs in understanding the pathophysiological mechanisms of amyloid deposits in the brain, enabling early detection of Alzheimer's disease and evaluation of new antiamyloid therapies (Nordberg, 2007).
Antioxidant Properties and Biological Activities
Furthermore, the antioxidant properties of hydroxycinnamic acids and their derivatives, which share structural similarities with the compound , have been extensively studied. These compounds exhibit potent antioxidant activities by scavenging various radicals and acting as reducing agents. Their biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, underscore the potential health benefits of structurally related compounds (Shahidi & Chandrasekara, 2010).
Environmental Implications and Biodegradation
Research also extends to the environmental fate and biodegradation of related compounds. Understanding how these compounds degrade in natural environments or through advanced oxidation processes informs on their environmental impact and potential accumulation. Studies on the biodegradation pathways, by-products, and toxicity of similar compounds contribute to the development of more environmentally friendly chemical processes and the remediation of contaminated sites (Qutob et al., 2022).
将来の方向性
特性
IUPAC Name |
(E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14(2)9-10-17-12-6-3-11(4-7-12)5-8-13(15)16;/h3-8H,9-10H2,1-2H3,(H,15,16);1H/b8-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEIUMNRHOHHEM-HAAWTFQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C=CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C=C/C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)

![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)

![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)
